Cas no 25428-07-3 (4(1H)-Quinolinone,2,6-dimethyl-)

4(1H)-Quinolinone, 2,6-dimethyl- is a heterocyclic organic compound featuring a quinolinone core substituted with methyl groups at the 2- and 6-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid aromatic framework enhances stability, while the methyl substitutions can influence reactivity and solubility. The compound is particularly useful in the development of bioactive molecules due to its ability to participate in diverse chemical transformations, such as nucleophilic substitutions or metal-catalyzed couplings. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in research and industrial processes.
4(1H)-Quinolinone,2,6-dimethyl- structure
25428-07-3 structure
Product name:4(1H)-Quinolinone,2,6-dimethyl-
CAS No:25428-07-3
MF:C11H11NO
Molecular Weight:173.21100
CID:241866
PubChem ID:284004

4(1H)-Quinolinone,2,6-dimethyl- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Quinolinone,2,6-dimethyl-
    • 2,6-DIMETHYL-4-HYDROXYQUINOLINE
    • 2,6-dimethyl-4-quinolone
    • 2,6-DIMETHYLQUINOLIN-4-OL
    • 4-hydroxy-2,6-dimethylquinoline
    • 15644-82-3
    • AB05586
    • NSC-139469
    • Oprea1_655189
    • AKOS005739037
    • 4-Hydroxy-2,6-dimethylquinoline, 97%
    • 2,6-dimethylquinolin-4(1H)-one
    • SCHEMBL3760247
    • 25428-07-3
    • FT-0610693
    • AKOS002273146
    • J-650150
    • SR-01000485166-1
    • KUC100221N
    • DTXSID00935449
    • NSC139469
    • CS-0084829
    • CHEMBL1364096
    • SB67595
    • LSWRRPBOJDRHSV-UHFFFAOYSA-N
    • A809748
    • SR-01000485166
    • 2,6-DIMETHYL-4(1H)-QUINOLINONE
    • 2,6-Dimethyl-4-quinolinol
    • LSWRRPBOJDRHSV-UHFFFAOYSA-
    • AF-753/00295036
    • MFCD00272319
    • KUC100221
    • 2,6-dimethyl-1H-quinolin-4-one
    • Z2106608263
    • NCGC00160039-01
    • InChI=1/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
    • EN300-108368
    • D74571
    • インチ: InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
    • InChIKey: LSWRRPBOJDRHSV-UHFFFAOYSA-N
    • SMILES: CC1C=CC2NC(=CC(=O)C=2C=1)C

計算された属性

  • 精确分子量: 173.08400
  • 同位素质量: 173.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1A^2
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 1.107
  • ゆうかいてん: 283-287 °C
  • Boiling Point: 299.3 °C at 760 mmHg
  • フラッシュポイント: 128.8 °C
  • Refractive Index: 1.566
  • PSA: 33.12000
  • LogP: 2.55720
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

4(1H)-Quinolinone,2,6-dimethyl- Security Information

4(1H)-Quinolinone,2,6-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AV15980-25g
2,6-Dimethyl-4-hydroxyquinoline
25428-07-3 96%
25g
$680.00 2024-04-20
A2B Chem LLC
AV15980-5g
2,6-Dimethyl-4-hydroxyquinoline
25428-07-3 96%
5g
$280.00 2024-04-20

4(1H)-Quinolinone,2,6-dimethyl- 関連文献

4(1H)-Quinolinone,2,6-dimethyl-に関する追加情報

4(1H)-Quinolinone,2,6-dimethyl- (CAS No. 25428-07-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

4(1H)-Quinolinone,2,6-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 25428-07-3, is a heterocyclic organic compound that has garnered significant attention in the realms of chemical synthesis and pharmaceutical development. This molecule, characterized by a quinolinone core with two methyl substituents at the 2- and 6-positions, exhibits a unique structural framework that lends itself to diverse biological activities and potential therapeutic applications. The study of such compounds is not merely an academic pursuit but a critical component in the ongoing quest to develop novel treatments for various diseases.

The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from this core have been investigated for their antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. Among these, 4(1H)-Quinolinone,2,6-dimethyl- stands out due to its modified substituents, which can influence its pharmacokinetic profile and biological efficacy. The presence of methyl groups at the 2- and 6-positions enhances the molecule's lipophilicity, potentially improving its cell membrane penetration and bioavailability—a crucial factor in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 4(1H)-Quinolinone,2,6-dimethyl- with various biological targets. These studies have revealed that the compound can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary in silico analyses suggest that it may inhibit kinases and other enzymes implicated in cancer progression. Such findings have spurred interest in synthesizing derivatives of this compound to optimize its pharmacological properties.

In vitro studies have begun to explore the potential of 4(1H)-Quinolinone,2,6-dimethyl- as a lead compound for drug discovery. Researchers have focused on its ability to modulate pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The quinolinone core is known to exhibit neuroprotective effects by scavenging reactive oxygen species and inhibiting inflammatory responses. The dimethyl substitution pattern may further enhance these effects by stabilizing the molecule's bioactive conformation.

The synthesis of 4(1H)-Quinolinone,2,6-dimethyl- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. One common approach involves the condensation of dimethyl acetoacetate with glyoxal or its derivatives to form the quinolinone backbone. Subsequent functionalization at the 2- and 6-positions introduces the methyl groups necessary for biological activity. These synthetic routes are not only elegant but also scalable, making them suitable for industrial production if further developed.

Challenges remain in translating laboratory findings into clinical applications. Issues such as toxicity profile, metabolic stability, and potential drug-drug interactions must be thoroughly evaluated before any therapeutic use can be considered. However, the growing body of research on 4(1H)-Quinolinone,2,6-dimethyl- provides a strong foundation for future investigations. Collaborative efforts between chemists, biologists, and pharmacologists are essential to harness its full potential.

The role of 4(1H)-Quinolinone,2,6-dimethyl- in drug discovery is emblematic of the broader trend toward rational drug design—a paradigm shift from traditional empirical approaches to data-driven innovation. By leveraging high-throughput screening technologies and artificial intelligence-driven molecular design tools, researchers can accelerate the identification of promising candidates like this one. This synergy between experimental chemistry and computational methods promises to yield more effective therapeutics in shorter timeframes.

Future directions for research on 4(1H)-Quinolinone,2,6-dimethyl- include exploring its mechanism of action at a molecular level. Understanding how it interacts with biological targets will provide insights into its therapeutic efficacy and side effects. Additionally, structural modifications aimed at enhancing its potency while minimizing adverse effects could lead to novel drug candidates with improved safety profiles.

The pharmaceutical industry has long been attracted to heterocyclic compounds due to their diverse biological activities and synthetic versatility. 4(1H)-Quinolinone,2,6-dimethyl-, with its well-defined structure and promising preclinical data, exemplifies why these molecules remain a cornerstone of medicinal chemistry research. As our understanding of disease mechanisms evolves alongside advances in chemical synthesis techniques, compounds like this one will continue to play a pivotal role in shaping the future of healthcare.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD